molecular formula C21H30N2O2 B11165175 1-cyclohexyl-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165175
M. Wt: 342.5 g/mol
InChI Key: SEBGBSJAILEAIH-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a diethylphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclohexyl group, and the attachment of the diethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-cyclohexyl-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and compounds with cyclohexyl or diethylphenyl groups. Examples include:

Uniqueness

1-cyclohexyl-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

1-cyclohexyl-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H30N2O2/c1-3-15-9-8-10-16(4-2)20(15)22-21(25)17-13-19(24)23(14-17)18-11-6-5-7-12-18/h8-10,17-18H,3-7,11-14H2,1-2H3,(H,22,25)

InChI Key

SEBGBSJAILEAIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

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